molecular formula C10H18ClNOS B1668457 Cevimeline hydrochloride CAS No. 107220-28-0

Cevimeline hydrochloride

Cat. No. B1668457
CAS RN: 107220-28-0
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-GHXDPTCOSA-N
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Description

Cevimeline hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity . It binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands . This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome .


Synthesis Analysis

The synthesis of cevimeline yields its cis- and trans-isomers . Only the cis-isomer is recognized as the active pharmaceutical ingredient (API) and used in the finished formulation .


Molecular Structure Analysis

Cevimeline hydrochloride has a molecular formula of C10H18ClNOS . Its molecular weight is 235.77 g/mol . The InChI string and SMILES representation provide detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride is a white to off-white crystalline powder . It has a melting point range of 201-203 °C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH for a 1% aqueous solution is 4.6-5.6 .

Scientific Research Applications

Treatment of Sjögren’s Syndrome

Cevimeline hydrochloride is indicated for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome . Sjögren’s Syndrome is a chronic, slowly progressive autoimmune disease characterized by lymphocytic infiltration of the exocrine glands resulting in xerostomia and keratoconjunctivitis sicca .

Increasing Secretion of Exocrine Glands

Cevimeline is a cholinergic agonist which binds to muscarinic receptors. Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands .

Increasing Tone of Smooth Muscle

In addition to increasing secretion of exocrine glands, muscarinic agonists like Cevimeline can also increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Treatment of Xerostomia

Cevimeline hydrochloride has been evaluated for its safety and efficacy in the treatment of xerostomia (dry mouth) in patients with Sjögren syndrome . Patients treated with Cevimeline showed significant improvements in dry mouth symptoms, salivary flow, and reduced use of artificial saliva compared to the placebo group .

Potential Treatment for Alzheimer’s Disease

Cevimeline has shown potential in the treatment of Alzheimer’s disease (AD). It has demonstrated an improvement in experimentally induced cognitive deficits in animal models . Furthermore, it has shown to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Neuropharmacology

Cevimeline and other muscarinic drugs have been studied for their effects on cognition and neurodegeneration . The findings indicate that influencing the neuromodulator acetylcholine via muscarinic receptors, such as cevimeline, might be one of the therapeutic alternatives .

Mechanism of Action

Target of Action

Cevimeline hydrochloride is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline binds to and activates the muscarinic M1 and M3 receptors . The activation of these receptors results in an increase in secretion from the secretory glands .

Biochemical Pathways

The primary biochemical pathway affected by cevimeline is the cholinergic pathway. By binding to the muscarinic receptors, cevimeline increases the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that cevimeline is extensively bound to tissues . Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . The mean half-life of cevimeline is 5+/-1 hours . After 24 hours, 84% of a 30 mg dose of cevimeline was excreted in urine .

Result of Action

The activation of the M3 receptors of the parasympathetic nervous system by cevimeline stimulates secretion by the salivary glands, thereby alleviating dry mouth . This is particularly beneficial in the treatment of dry mouth associated with Sjögren’s syndrome .

Action Environment

It is known that food can decrease the rate of absorption of cevimeline, with a fasting t_max of 153 hours and a T_MAX of 286 hours after a meal . The peak concentration is reduced by 17.3% when administered with food .

Safety and Hazards

Cevimeline hydrochloride is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable, e.g., in acute iritis and in narrow-angle . It may cause side effects such as increased sweating, excessive salivation, drooling, nausea, diarrhea, dry mouth, headache, or stuffy nose . Severe side effects include severe pain in your stomach, side, or lower back, vomiting, fast, slow, or uneven heart rate, painful or difficult urination, a light-headed feeling, like you might pass out, or dehydration symptoms .

Future Directions

The recommended dose of cevimeline hydrochloride is 30 mg taken three times a day . There is insufficient safety information to support doses greater than 30 mg tid . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891421
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline HCl

CAS RN

107220-28-0, 124620-89-9
Record name Cevimeline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107220-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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